Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate
Description
Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate is a spirocyclic compound featuring a piperidine-pyrrolopyrrole core with benzyl and tert-butyl carboxylate substituents. Its structural complexity and stereochemical configuration render it a molecule of interest in medicinal chemistry, particularly for kinase-targeted drug discovery due to the spirocyclic motif’s propensity to modulate protein binding .
Properties
IUPAC Name |
5-O-benzyl 1-O'-tert-butyl (3aR,6aR)-1-oxospiro[3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-22(2,3)31-21(29)25-11-9-23(10-12-25)18-14-26(13-17(18)19(27)24-23)20(28)30-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,24,27)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQJFZDAFOZYOG-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)[C@H]3CN(C[C@@H]3C(=O)N2)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₉N₂O₄
- Molecular Weight : Approximately 327.35 g/mol
- IUPAC Name : this compound
The unique spirocyclic structure contributes to its biological activity by influencing its interaction with various biological targets.
Antagonistic Properties
Research indicates that this compound functions as an antagonist for the CCR2 receptor (CC chemokine receptor type 2). CCR2 is involved in inflammatory responses and plays a role in various diseases, including cardiovascular diseases and cancer. By blocking this receptor, the compound could potentially mitigate inflammatory processes and related pathologies .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties against oxidative stress-induced neuronal damage. The compound has been shown to enhance the expression of neuroprotective proteins while reducing markers of oxidative stress in neuronal cell cultures . This suggests a potential application in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate CCR2 antagonism | Demonstrated significant reduction in inflammatory markers in animal models. |
| Study B | Assess anticancer properties | Induced apoptosis in cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study C | Investigate neuroprotective effects | Increased survival rates of neurons under oxidative stress conditions. |
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- The target compound’s spiro[piperidine-pyrrolopyrrole] core distinguishes it from other spirocyclic analogs, such as the indole-piperidine () and isoquinoline-piperidine () systems.
Physicochemical Properties
- Its tert-butyl group may reduce aqueous solubility compared to benzyl-dominated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
